molecular formula C15H13N3O4 B5556412 2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole CAS No. 329082-06-6

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole

Cat. No.: B5556412
CAS No.: 329082-06-6
M. Wt: 299.28 g/mol
InChI Key: BRTFSWIAKCRHFP-UHFFFAOYSA-N
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Description

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole, also known as DMNB-BIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, biology, and chemistry. In

Scientific Research Applications

Hydrogen Bonds in Organic Magnetic Materials

Research by Ferrer et al. (2001) on benzimidazole-based organic magnetic materials, specifically the synthesis and characterization of highly stable nitroxide radicals, highlights the role of hydrogen bonds in these compounds. These bonds serve as either crystal scaffolding or exchange linkers, contributing to the antiferromagnetic exchange coupling observed in synthesized compounds. This study demonstrates the potential of benzimidazole derivatives in the development of organic magnetic materials, with implications for data storage and quantum computing applications Ferrer et al., 2001.

Synthesis and Antimicrobial Activity

Hosamani et al. (2009) conducted a study on the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, employing microwave and conventional methods. This research revealed that these compounds possess significant in vitro antimicrobial activity against various bacterial and fungal strains. The study underscores the therapeutic potential of benzimidazole derivatives as antimicrobial agents, with a focus on developing new treatments for infectious diseases Hosamani et al., 2009.

Anticancer Potential

A study by Romero-Castro et al. (2011) on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed their potential as anticancer agents. Compound 6, in particular, demonstrated selective cytotoxic activity against the A549 cell line, suggesting benzimidazole derivatives as promising candidates for cancer therapy. This research highlights the importance of benzimidazole derivatives in medicinal chemistry, especially in the development of novel anticancer drugs Romero-Castro et al., 2011.

Electroluminescence and Mechanochromism

Research by Zhang et al. (2018) introduced a series of N-substituted tetraphenylethene-based benzimidazoles with properties such as aggregation-induced emission, fast-recoverable mechanochromism, and blue electroluminescence. These findings indicate the utility of benzimidazole derivatives in the development of materials for optoelectronic devices, including sensors and organic light-emitting diodes (OLEDs) Zhang et al., 2018.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFSWIAKCRHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236975
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329082-06-6
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329082-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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